molecular formula C13H10FNO2 B14768389 5-Amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid

5-Amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B14768389
M. Wt: 231.22 g/mol
InChI Key: LPOGQZAXMYNFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4’-fluoro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 5-position, a fluoro group at the 4’-position, and a carboxylic acid group at the 2-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4’-fluoro-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 5-Amino-4’-fluoro-[1,1’-biphenyl]-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4’-fluoro-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro biphenyl derivatives.

    Reduction: Formation of biphenyl alcohols or aldehydes.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

5-Amino-4’-fluoro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4’-fluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and signal transduction pathways. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-[1,1’-biphenyl]-2-carboxylic acid: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.

    5-Amino-4’-chloro-[1,1’-biphenyl]-2-carboxylic acid: Contains a chloro group instead of a fluoro group, leading to variations in electronic properties and reactivity.

    5-Amino-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid: The presence of a methyl group instead of a fluoro group can affect the compound’s hydrophobicity and steric interactions.

Uniqueness

5-Amino-4’-fluoro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of the fluoro group, which imparts distinct electronic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

4-amino-2-(4-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H10FNO2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

LPOGQZAXMYNFMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)N)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.